molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B034265
CAS No.: 19750-29-9
M. Wt: 291.76 g/mol
InChI Key: PEWBVMVLKSBTKF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure combining an indole moiety with a thiazole ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Indole-Thiazole Intermediate: The initial step involves the reaction of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.

    Chlorination: The thiazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Acetylation: The final step involves the acetylation of the chlorinated thiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Hydrolysis: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide), water or aqueous solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and other indole-thiazole derivatives.

    Uniqueness: The combination of an indole moiety with a thiazole ring and the presence of a chlorine atom make this compound unique. Its specific structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other indole derivatives.

Properties

IUPAC Name

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWBVMVLKSBTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585389
Record name 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19750-29-9
Record name 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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